

# Application Notes and Protocols for Dosing Vidofludimus Hemicalcium in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of **Vidofludimus hemicalcium** in rodent models of autoimmune and inflammatory diseases.

#### Introduction

Vidofludimus hemicalcium is an orally administered small-molecule immunomodulatory drug candidate with a dual mechanism of action. It is an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, and an activator of the nuclear receptor-related 1 protein (Nurr1).[1] Inhibition of DHODH selectively targets rapidly proliferating activated lymphocytes, which are crucial drivers of autoimmune diseases, by depleting their pyrimidine supply.[2] The activation of Nurr1 is associated with neuroprotective effects.[1][3] These mechanisms make Vidofludimus hemicalcium a promising therapeutic agent for autoimmune conditions such as multiple sclerosis and inflammatory bowel disease.[1][2]

## **Data Presentation: Dosing in Rodent Models**

The following tables summarize the quantitative data from key rodent studies investigating the efficacy of **Vidofludimus hemicalcium**. It is important to note that the potency of Vidofludimus is reported to be 7.5-fold and 64.4-fold lower for rat and mouse DHODH, respectively, compared to human DHODH.[3][4]



Table 1: **Vidofludimus Hemicalcium** Dosing in Rat Experimental Autoimmune Encephalomyelitis (EAE) Model

| Parameter       | Details                                                                                                                                           | Reference |
|-----------------|---------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Species/Strain  | Dark Agouti (DA) Rats                                                                                                                             | [5]       |
| Model           | Experimental Autoimmune<br>Encephalomyelitis (EAE)                                                                                                | [5]       |
| Induction       | Subcutaneous immunization with rat spinal cord homogenate                                                                                         | [5]       |
| Drug Form       | Vidofludimus (free acid)                                                                                                                          | [6]       |
| Vehicle         | Not specified, referred to as "vehicle"                                                                                                           | [4][7]    |
| Route of Admin. | Oral gavage (p.o.)                                                                                                                                | [4][7]    |
| Dosage          | 4 mg/kg, 20 mg/kg, 60 mg/kg                                                                                                                       | [4][7]    |
| Frequency       | Once daily                                                                                                                                        | [4][7]    |
| Treatment Start | After onset of clinical signs (score ≥ 1)                                                                                                         | [4][7]    |
| Key Findings    | Dose-dependent reduction in<br>cumulative disease scores.<br>Statistically significant<br>decrease in disease scores at<br>20 mg/kg and 60 mg/kg. | [4][7]    |

Table 2: **Vidofludimus Hemicalcium** Dosing in Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model



| Parameter       | Details                                                                                                                                | Reference |
|-----------------|----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Species/Strain  | C57BL/6 Mice                                                                                                                           | [8]       |
| Model           | Experimental Autoimmune Encephalomyelitis (EAE)                                                                                        | [8]       |
| Induction       | Immunization with MOG35-55 peptide                                                                                                     | [8]       |
| Drug Form       | Vidofludimus calcium (VidoCa)                                                                                                          | [8]       |
| Vehicle         | Not specified, referred to as "vehicle"                                                                                                | [8]       |
| Route of Admin. | Oral gavage (p.o.)                                                                                                                     | [8]       |
| Dosage          | 30 mg/kg, 150 mg/kg                                                                                                                    | [8]       |
| Frequency       | Once daily                                                                                                                             | [8]       |
| Treatment Start | 5 days post-immunization (d.p.i.)                                                                                                      | [8]       |
| Key Findings    | Reduced disease severity.  Significant reduction in T helper cells, Th17 cells, and GM-CSF-producing Th cells in the CNS at 150 mg/kg. | [8]       |

## **Experimental Protocols**

# Protocol 1: Therapeutic Dosing of Vidofludimus Hemicalcium in a Rat EAE Model

This protocol is based on studies investigating the therapeutic efficacy of Vidofludimus in rats after the onset of EAE symptoms.[4][7]

#### 1. Materials:

#### Vidofludimus hemicalcium



- Vehicle for suspension (e.g., 0.5% w/v carboxymethylcellulose in water)
- Female Dark Agouti (DA) rats (11-weeks old)[5]
- Rat spinal cord homogenate for immunization
- Complete Freund's Adjuvant (CFA)
- Sterile saline
- Oral gavage needles (16-18 gauge, 2-3 inches long)
- Syringes
- Animal scale
- 2. EAE Induction:
- Prepare an emulsion of rat spinal cord homogenate in CFA.
- Immunize female DA rats subcutaneously at the base of the tail with the emulsion.[5]
- Monitor rats daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness). A standard 0-5 scoring system is typically used.
- 3. Drug Preparation and Administration:
- Prepare a homogenous suspension of Vidofludimus hemicalcium in the chosen vehicle at the desired concentrations (e.g., 4 mg/ml, 20 mg/ml, 60 mg/ml for a 1 ml/kg dosing volume).
- Once a rat develops a clinical score of ≥ 1, randomize it into a treatment or vehicle control group.[4][7]
- Weigh each rat daily to accurately calculate the dosing volume. The maximum recommended oral gavage volume for rats is 10-20 ml/kg.
- Administer the prepared Vidofludimus hemicalcium suspension or vehicle control orally once daily using a gavage needle.[4][7]



- 4. Monitoring and Endpoints:
- Record clinical scores and body weights daily.
- At the end of the study, tissues (e.g., spinal cord, brain) can be collected for histological analysis of inflammation and demyelination, and for analysis of immune cell infiltration.

## Protocol 2: Prophylactic Dosing of Vidofludimus Hemicalcium in a Mouse EAE Model

This protocol describes a prophylactic treatment regimen where **Vidofludimus hemicalcium** is administered before the expected onset of clinical signs in a mouse EAE model.[8]

- 1. Materials:
- Vidofludimus hemicalcium
- Vehicle for suspension
- Female C57BL/6 mice (11-weeks old)[8]
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin
- Sterile saline
- Oral gavage needles (18-20 gauge, 1.5 inches long)
- Syringes
- Animal scale
- 2. EAE Induction:
- Prepare an emulsion of MOG35-55 in CFA.



- Immunize female C57BL/6 mice subcutaneously at two sites on the flank.
- Administer pertussis toxin intraperitoneally on the day of immunization and two days later.
- 3. Drug Preparation and Administration:
- Prepare a homogenous suspension of Vidofludimus hemicalcium in the vehicle at the desired concentrations (e.g., 3 mg/ml and 15 mg/ml for a 10 ml/kg dosing volume).
- Begin daily oral gavage administration of Vidofludimus hemicalcium or vehicle control at 5 days post-immunization.[8]
- Weigh each mouse daily to ensure accurate dosing. The maximum recommended oral gavage volume for mice is 10 ml/kg.
- 4. Monitoring and Endpoints:
- Begin daily monitoring for clinical signs of EAE starting from day 7 post-immunization.
- Record clinical scores and body weights daily.
- At the study endpoint (e.g., 25 days post-immunization), collect blood for biomarker analysis (e.g., neurofilament light chain) and central nervous system tissue for flow cytometric analysis of immune cell populations and histological assessment.[8]

### **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Dual mechanism of action of Vidofludimus hemicalcium.





Click to download full resolution via product page

Caption: General experimental workflow for Vidofludimus rodent studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Vidofludimus Calcium Immunic Therapeutics [imux.com]
- 2. Immunic Reports Positive Data from Maintenance Phase of Phase 2 CALDOSE-1 Trial of Vidofludimus Calcium in Moderate-to-Severe Ulcerative Colitis - Immunic Therapeutics [imux.com]
- 3. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsingremitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. filecache.investorroom.com [filecache.investorroom.com]
- 7. filecache.investorroom.com [filecache.investorroom.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Dosing Vidofludimus Hemicalcium in Rodent Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12752360#dosing-vidofludimus-hemicalcium-in-rodent-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com